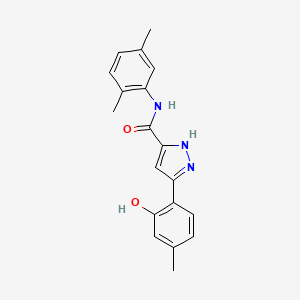
3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors One common approach is the condensation of an isoquinoline derivative with an ethoxymethylene compound under acidic conditionsThe reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as Lewis acids, can further enhance the reaction rates and selectivity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction by-products and impurities .
化学反応の分析
Types of Reactions
3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine and sulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Various sulfonamide derivatives with different alkyl or aryl groups.
科学的研究の応用
3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the isoquinoline core can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate: Shares the ethoxymethylene group but differs in the core structure and functional groups.
1H-Pyrazolo[3,4-b]pyridines: Similar heterocyclic structure but with different substituents and biological activities.
Uniqueness
3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide is unique due to its combination of an isoquinoline core with an ethoxymethylene and sulfonamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C22H24N2O5S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C22H24N2O5S/c1-4-23(5-2)30(27,28)17-11-9-10-16(14-17)24-21(25)19-13-8-7-12-18(19)20(22(24)26)15-29-6-3/h7-15H,4-6H2,1-3H3 |
InChIキー |
QHJZLRUMGCHVHP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=COCC)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14091289.png)
![8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14091295.png)
![1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B14091305.png)
![3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B14091306.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091318.png)
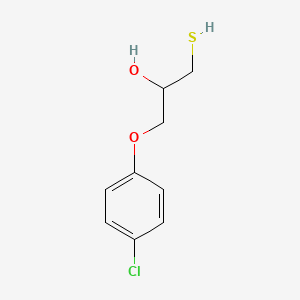
![2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14091324.png)
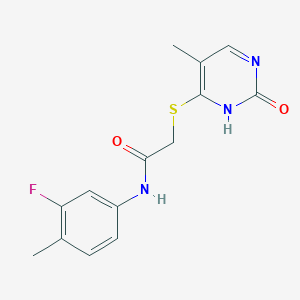
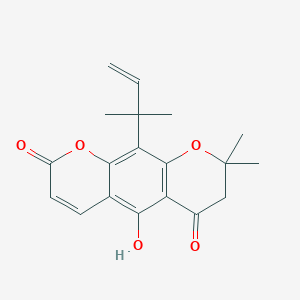
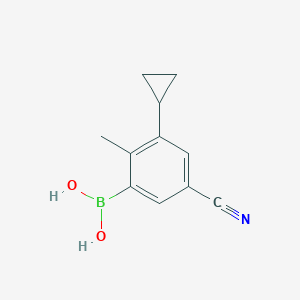
![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091348.png)
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-aminedihydrochloride](/img/structure/B14091375.png)

